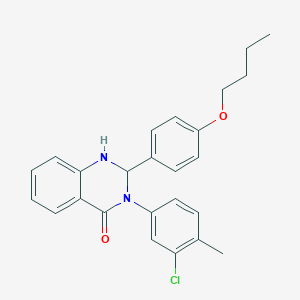![molecular formula C41H28N2 B388337 2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE](/img/structure/B388337.png)
2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is a complex organic compound that features an anthracene moiety and biphenyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of anthracene derivatives with biphenyl-substituted imidazole precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, imidazoline derivatives, and various substituted biphenyl-imidazole compounds.
科学研究应用
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Biomedical Imaging: Employed as a fluorescent probe for cellular imaging and diagnostics.
Photovoltaics: Investigated for use in organic solar cells as a light-harvesting material.
Chemical Sensors: Utilized in the development of sensors for detecting heavy metal ions and other analytes.
作用机制
The mechanism of action of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole involves its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating and electron-accepting groups within the molecule facilitate the transfer of electrons, leading to fluorescence emission. This property is exploited in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with cellular components in biomedical imaging and electron transport pathways in electronic devices .
相似化合物的比较
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar in structure but with a benzothiazole moiety instead of an imidazole ring.
9,10-Diphenylanthracene: Features phenyl groups attached to the anthracene core, commonly used in photon upconversion systems.
Anthracene-oxadiazole derivatives: Used in OLEDs, similar photophysical properties but different heterocyclic ring.
Uniqueness
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is unique due to its combination of anthracene and biphenyl groups attached to an imidazole ring, providing a distinct set of photophysical properties and chemical reactivity. This makes it particularly suitable for applications in organic electronics and biomedical imaging where specific fluorescence and charge transfer characteristics are desired .
属性
分子式 |
C41H28N2 |
|---|---|
分子量 |
548.7g/mol |
IUPAC 名称 |
2-anthracen-9-yl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C41H28N2/c1-3-11-28(12-4-1)30-19-23-32(24-20-30)39-40(33-25-21-31(22-26-33)29-13-5-2-6-14-29)43-41(42-39)38-36-17-9-7-15-34(36)27-35-16-8-10-18-37(35)38/h1-27H,(H,42,43) |
InChI 键 |
XBOOXYFWQMTLIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)
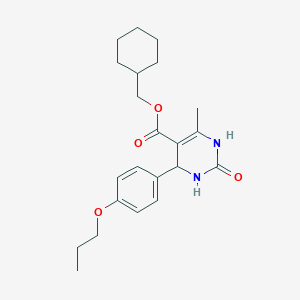
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
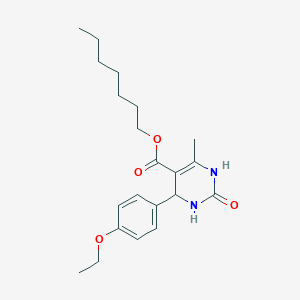
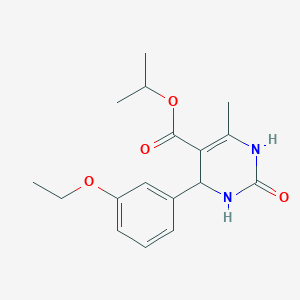
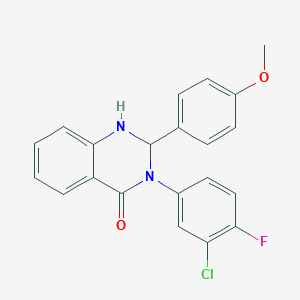
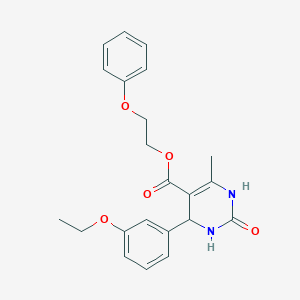
![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
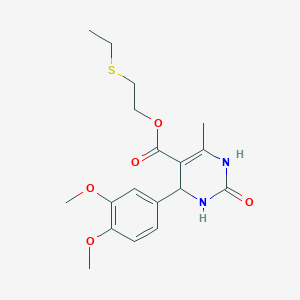
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)

